2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate
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Overview
Description
2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amine intermediate: This involves the reaction of 4-phenylbutan-2-amine with an appropriate acylating agent under controlled conditions.
Esterification: The amine intermediate is then reacted with 4-methylphenylacetic acid in the presence of a suitable catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aromatic and aliphatic components can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: A structurally related compound with similar chemical properties.
4-Phenylbutan-2-amine: Shares the phenylbutan-2-amine moiety, making it a useful comparison for studying structure-activity relationships.
Uniqueness
2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16-8-11-19(12-9-16)14-21(24)25-15-20(23)22-17(2)10-13-18-6-4-3-5-7-18/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPMEFWPZLLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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